N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
“N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide” is a compound that combines thiazole and sulfonamide, groups with known antibacterial activity . It has been synthesized and investigated for its antibacterial activity .
Synthesis Analysis
The compound was synthesized with a yield of 58% . The synthesis involved the reaction of an amino-substituted benzo[d]thiazole with N-phenyl anthranilic acid .
Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
The compound was prepared in yields exceeding 85% by the reaction of an amino-substituted benzo[d]thiazole .
Physical and Chemical Properties Analysis
The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color .
Scientific Research Applications
Synthesis and Electrophysiological Activity
Compounds with similar structures have been synthesized and studied for their cardiac electrophysiological activities. N-substituted imidazolylbenzamides and benzene-sulfonamides, for example, have shown potency in in vitro Purkinje fiber assays, indicating their potential as selective class III agents for arrhythmia treatment (Morgan et al., 1990).
Metal Complexes as Enzyme Inhibitors
Novel metal complexes of heterocyclic sulfonamide have been synthesized and characterized, demonstrating strong inhibitory properties against human carbonic anhydrase isoenzymes. These complexes present a new avenue for the development of enzyme inhibitors with potential therapeutic applications (Büyükkıdan et al., 2013).
Antimicrobial and Antifungal Activity
The synthesis of novel sulfides and sulfones of methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles has been carried out, with the resulting compounds exhibiting significant antibacterial and antifungal activities. This research highlights the potential for these compounds in developing new antimicrobial agents (Belavagi et al., 2015).
Antitumor Agents and HDAC Inhibitors
Hydroxamic acids bearing 2-benzamidooxazole/thiazole or 2-phenylsulfonamidothiazole have been designed, synthesized, and evaluated for their cytotoxicity against human cancer cell lines and HDAC inhibition. These compounds offer insight into the design of new antitumor agents and HDAC inhibitors with potential clinical applications (Anh et al., 2020).
Mechanism of Action
Future Directions
The compound has shown promising antibacterial activity, suggesting it could be a potential candidate for further biological testing . Additionally, one of the isoxazole derivatives of the compound exhibited anti-cancer activity against several cancer cell lines , indicating potential for further exploration in cancer treatment.
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4S2/c1-21(17,18)7-2-3-8-10(6-7)20-12(14-8)15-11(16)9-4-5-13-19-9/h2-6H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIKPJLEHPQPPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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